1-Benzylimidazolidin-4-one

説明

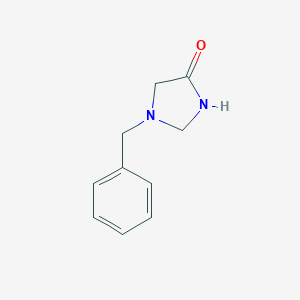

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-benzylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-7-12(8-11-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDSSDDTWCXOPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363869 | |

| Record name | 1-benzylimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114981-11-2 | |

| Record name | 1-benzylimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzylimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Benzylimidazolidin 4 One and Its Derivatives

Established Synthetic Pathways to the 1-Benzylimidazolidin-4-one Core Structure

The construction of the fundamental this compound ring system can be achieved through several reliable and well-documented synthetic strategies. These methods primarily involve the formation of the five-membered heterocyclic ring through cyclization reactions, leveraging readily available starting materials.

Cyclocondensation Approaches Utilizing Aldehydes or Ketones with Aminoacetamide Equivalents

Cyclocondensation reactions represent one of the most direct and widely used methods for synthesizing the imidazolidin-4-one (B167674) core. This approach typically involves the reaction of three key components: an aldehyde or ketone, a primary amine, and an α-amino acid derivative, often referred to as an aminoacetamide equivalent.

In a typical synthesis of a 1,2,5-trisubstituted imidazolidin-4-one, an aldehyde, an α-amino amide, and a primary amine are condensed in a one-pot procedure. For the specific synthesis of this compound derivatives, this would involve benzaldehyde, benzylamine, and an aminoacetamide such as glycinamide. The reaction often proceeds through the initial formation of a Schiff base (imine) from the aldehyde and primary amine, which is then attacked by the amino group of the aminoacetamide equivalent, followed by intramolecular cyclization and dehydration to yield the final product. ajchem-a.comajchem-a.com

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.net For example, the microwave-assisted condensation of an α-amino amide on a solid support with an aldehyde provides a streamlined route to resin-bound imidazolidin-4-ones, facilitating purification and library synthesis.

Table 1: Examples of Cyclocondensation Reactions for Imidazolidin-4-one Synthesis This table is interactive. Click on the headers to sort the data.

| Aldehyde/Ketone | Amine Source | Aminoacetamide Equivalent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Substituted Benzaldehydes | Hydrazine Derivative | Glycine | Reflux | Imidazolidin-4-one derivatives | ajchem-a.comajchem-a.com |

| Aromatic Aldehydes | 6-Amino-1,3-dimethyluracil | 2-Aminoacetic acid | Reflux in THF | Uracil-substituted Imidazolidin-4-ones | |

| Various Aldehydes | Primary Amines | α-Amino Amides | Microwave Irradiation | 1,2,5-Trisubstituted Imidazolidin-4-ones | researchgate.net |

| Leuchs' Anhydride | N/A (acts as precursor) | Imines | Base (e.g., DBU) | Substituted Imidazolidin-4-ones | nih.gov |

Ring Expansion and Contraction Strategies in Imidazolidin-4-one Synthesis

Alternative to direct cyclization, the imidazolidin-4-one scaffold can be accessed through the strategic rearrangement of smaller or larger ring systems. These methods, while often more complex, provide unique entry points to novel derivatives.

Ring Expansion: A notable ring expansion strategy involves the transformation of three-membered aziridine rings. researchgate.net Specifically, N-styryl-3-aryl-1-methylaziridine-2-carboxamides can undergo a base-mediated intramolecular nucleophilic ring-opening reaction to effectively form imidazolidin-4-ones. researchgate.net Another approach utilizes a copper-catalyzed reaction where an aziridine reacts with an isocyanate to yield substituted imidazolidinones, demonstrating good functional group compatibility. nih.gov This method proceeds via nucleophilic attack to open the aziridine ring, followed by intramolecular cyclization. nih.gov

Ring Contraction: Ring contraction strategies, such as the Favorskii rearrangement, offer a pathway from larger cyclic precursors. The Favorskii rearrangement of a cyclic α-halo ketone, for instance, proceeds through a cyclopropanone intermediate in the presence of a base, ultimately leading to a ring-contracted carboxylic acid derivative. wikipedia.org By designing a suitable six-membered α-halo lactam, this rearrangement could theoretically be adapted to produce the five-membered imidazolidin-4-one ring. Another powerful method is the Wolff rearrangement, where an α-diazoketone undergoes thermal or photochemical rearrangement to form a ketene, which can be trapped to form a ring-contracted product. While less commonly reported for imidazolidin-4-ones, these established rearrangement reactions represent viable, albeit underexplored, synthetic routes.

Approaches via Aminoacetamide Precursors, including 2-(benzylamino)-acetamide

Synthesizing the imidazolidin-4-one ring from a pre-formed linear precursor, such as an N-substituted α-amino amide, is a common and reliable strategy. For the target compound, this involves the synthesis and subsequent cyclization of 2-(benzylamino)-acetamide.

This precursor can be prepared by reacting benzylamine with a protected α-haloacetamide, such as 2-chloroacetamide, followed by deprotection. The resulting 2-(benzylamino)-acetamide is then cyclized by reacting it with an aldehyde or ketone. This two-step process allows for greater control and purification of intermediates. The cyclization of the diamide intermediate is often promoted by acid or base catalysis and involves the removal of a molecule of water. nih.gov

A related approach involves the condensation of an α-amino acid N-carboxyanhydride (Leuchs' anhydride) with an imine. nih.gov This reaction, which proceeds via an aza-oxyallyl cation intermediate, results in a [3+2] cycloaddition to form the imidazolidin-4-one ring in a regioselective manner. nih.gov

Contemporary Approaches in Derivatization of the this compound Scaffold

Once the core this compound structure is synthesized, its utility is greatly expanded through derivatization. Modern synthetic methods focus on achieving high selectivity and molecular diversity, enabling the creation of compound libraries for various applications.

Regioselective Functionalization Techniques for Substituted Analogues

The this compound scaffold possesses several positions amenable to functionalization, including the N3 nitrogen, the C2 and C5 carbons, and the phenyl ring of the benzyl (B1604629) group. Achieving regioselectivity—the ability to modify one specific site in the presence of others—is crucial for targeted synthesis.

Directing group-assisted C-H activation is a powerful strategy for introducing substituents at specific positions. mdpi.com While direct examples on the imidazolidin-4-one core are emerging, the principles are broadly applicable. For instance, a directing group temporarily installed on the N3 nitrogen could direct a transition metal catalyst (e.g., palladium or rhodium) to activate a specific C-H bond on the benzyl ring for arylation or alkylation. rsc.org

Furthermore, the inherent reactivity of the scaffold can be exploited. The N3 position, being an amide nitrogen, can be selectively alkylated or acylated under basic conditions. The C5 position, adjacent to the amide carbonyl, can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles. Computational modeling and careful control of reaction conditions (e.g., base, solvent, temperature) are often employed to rationalize and achieve high regioselectivity in these transformations. mdpi.comnih.gov

Table 2: Potential Sites for Regioselective Functionalization of this compound This table is interactive. Click on the headers to sort the data.

| Position | Type of Position | Potential Reactions | Controlling Factors |

|---|---|---|---|

| N3 | Amide Nitrogen | Alkylation, Acylation, Arylation | Base strength, electrophile reactivity |

| C2 | Methylene (B1212753) | Oxidation, Substitution (via precursor) | Choice of synthetic route |

| C5 | α-Carbonyl Methylene | Alkylation, Aldol condensation (via enolate) | Base, temperature, electrophile |

| Benzyl Ring | Aromatic C-H | Halogenation, Nitration, C-H Activation | Directing groups, catalysts, reaction conditions |

Multicomponent Reactions in this compound Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for generating libraries of complex molecules resembling the imidazolidin-4-one scaffold. nih.govnih.gov

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry. nih.gov A hypothetical U-4CR to generate a complex this compound derivative could involve benzylamine (amine component), an aldehyde, an isocyanide, and a carboxylic acid that contains a latent functionality for a subsequent cyclization step. For example, using an N-protected amino acid as the acid component can lead to a linear dipeptide-like intermediate, which can then be deprotected and cyclized to form a highly substituted imidazolidin-4-one or a related diketopiperazine. nih.gov This strategy allows for the rapid assembly of diverse structures by simply varying each of the four starting components. beilstein-journals.orgresearchgate.net

The Passerini three-component reaction (P-3CR) , which combines a carboxylic acid, a carbonyl compound, and an isocyanide, can also be adapted. The resulting α-acyloxy carboxamide product can be chemically manipulated in subsequent steps to cyclize into various heterocyclic systems, including those related to imidazolidin-4-ones.

These MCR-based approaches offer significant advantages in efficiency and diversity, making them invaluable tools in modern drug discovery and materials science for creating libraries of this compound derivatives.

Dimerization and Cyclization Strategies for Bis-cyclic Imidazolidine-4-one Derivatives

A promising strategy to enhance the biological activity of imidazolidin-4-one scaffolds is through dimerization and cyclization. nih.gov This approach has been effectively used to create bis-cyclic imidazolidine-4-one derivatives that mimic the amphipathic structures of host defense peptides (HDPs), which are known for their potent antibacterial properties. nih.govnih.gov The core concept involves introducing both cationic (positively charged) and hydrophobic (water-repelling) groups onto the imidazolidin-4-one framework to emulate the features of HDPs. nih.gov

The synthesis is achieved through the dimerization and subsequent cyclization of γ-substituted-N-acylated-N-aminoethyl peptide building blocks. nih.gov This method has led to the development of a series of bis-cyclic imidazolidine-4-one derivatives with potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govnih.gov Mechanistic studies have shown that these compounds function by disrupting bacterial cell membranes, a mode of action analogous to that of natural HDPs. nih.gov The lead compounds developed through this strategy not only act rapidly but also show a low probability of inducing drug resistance. nih.gov

| Compound ID | Target Bacteria | Activity | Key Features |

| Lead Compound 3 | MRSA, MRSE, E. coli, K. pneumoniae | Strong activity, low toxicity | Rapid bacterial elimination, low resistance probability, biofilm inhibition nih.govnih.gov |

| General Derivatives | Gram-positive & Gram-negative strains | Potent and broad-spectrum | Mimics physiochemical features of host defense peptides nih.gov |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of specific stereoisomers (enantiomers) of this compound derivatives is crucial, as the three-dimensional structure of a molecule often dictates its biological activity. nih.gov Stereoselective synthesis aims to produce a single, desired enantiomer in high purity, which is a significant challenge in organic chemistry. nih.gov Various advanced methodologies, including asymmetric organocatalysis, chiral auxiliary-based approaches, and other enantioselective techniques, have been developed to address this challenge.

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions, producing chiral products with high enantioselectivity. princeton.edubeilstein-journals.org Imidazolidinone-based organocatalysts, often referred to as MacMillan catalysts, are particularly effective for a wide range of asymmetric transformations. sigmaaldrich.com These catalysts are typically derived from chiral amino acids.

The general mechanism involves the condensation of the imidazolidinone catalyst with an α,β-unsaturated aldehyde to form an activated iminium ion. sigmaaldrich.com This iminium ion then reacts with various partner molecules in reactions such as Diels-Alder cycloadditions, 1,3-dipolar cycloadditions, and Friedel-Crafts alkylations, all proceeding with high levels of enantioselectivity. princeton.edusigmaaldrich.com This strategy allows for the construction of complex chiral molecules containing the imidazolidin-4-one core. sigmaaldrich.com For instance, the (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride catalyst was used in a pioneering organocatalytic Diels-Alder reaction, yielding products in excellent yields and enantioselectivities. sigmaaldrich.com An optimized catalyst structure, (2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, has proven highly effective for the Friedel-Crafts alkylation of indoles. sigmaaldrich.com

| Reaction Type | Catalyst Type | Typical Substrates | Outcome |

| Diels-Alder Reaction | (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone | α,β-Unsaturated aldehydes, dienes | High yield and enantioselectivity sigmaaldrich.com |

| Friedel-Crafts Alkylation | (2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone | Indoles, α,β-unsaturated aldehydes | High enantioselectivity sigmaaldrich.com |

| 1,3-Dipolar Cycloaddition | MacMillan Imidazolidinone Catalysts | Nitrones, alkenes | High enantioselectivity princeton.edusigmaaldrich.com |

| Conjugate Addition | Jørgensen–Hayashi-type catalysts | α,β-Unsaturated aldehydes, nitromethane | High reaction rate and conversion nih.gov |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. sigmaaldrich.com After the desired chiral center has been created, the auxiliary is removed and can often be recycled. sigmaaldrich.com This method is a robust and widely applied strategy in asymmetric synthesis. researchgate.net

Oxazolidinones are one of the most common and effective classes of chiral auxiliaries, particularly in asymmetric alkylations, aldol reactions, and Diels-Alder reactions. researchgate.netresearchgate.net The principle involves attaching the chiral auxiliary to a prochiral substrate. The steric bulk of the auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the opposite, less hindered face, thus creating the new stereocenter with high diastereoselectivity. researchgate.netresearchgate.net While not exclusively documented for this compound, this well-established methodology is broadly applicable to the synthesis of related nitrogen-containing heterocycles. researchgate.net The predictable stereochemical outcomes and the reliability of auxiliaries like Evans oxazolidinones make this an important strategy for constructing chiral imidazolidin-4-one derivatives. researchgate.net Interestingly, 4-imidazolidinones themselves have also found use as chiral auxiliaries in the preparation of artificial amino acids. nih.gov

Beyond organocatalysis and chiral auxiliaries, other enantioselective methodologies have been developed to synthesize advanced and structurally complex imidazolidin-4-one derivatives. These methods often employ chiral metal complexes or specialized catalytic systems.

One notable method is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of imidazolidinone-derived β-amidoesters. nih.gov This represents the first direct catalytic asymmetric synthesis of gem-disubstituted 4-imidazolidinones (where the same carbon atom holds two different substituents). nih.gov This technique allows for the creation of enantioenriched imidazolidinones bearing a fully substituted tertiary stereocenter, with products achieved in high yields (up to >99%) and excellent enantioselectivity (up to 95% ee). nih.gov

Another approach involves using chiral ligands based on the imidazolidin-4-one scaffold itself. beilstein-journals.org For example, new chiral ligands derived from 2-(pyridin-2-yl)imidazolidin-4-one have been synthesized and complexed with copper(II). beilstein-journals.org These complexes serve as highly efficient and enantioselective catalysts in asymmetric Henry reactions. beilstein-journals.org The stereochemical outcome of the reaction is dependent on the configuration of the ligand; cis-configured ligands yield the S-enantiomer (up to 97% ee), while trans-configured ligands produce the major R-enantiomer (up to 96% ee). beilstein-journals.org

| Methodology | Catalyst/System | Key Feature | Result |

| Pd-Catalyzed Asymmetric Alkylation | Palladium catalyst with chiral ligand | Creates gem-disubstituted tertiary stereocenters | Up to >99% yield, up to 95% ee nih.gov |

| Asymmetric Henry Reaction | Copper(II) complexes with chiral imidazolidin-4-one-based ligands | Ligand configuration controls product stereochemistry | Up to 97% ee for S-enantiomer, up to 96% ee for R-enantiomer beilstein-journals.org |

Solid-Phase Synthesis Techniques for this compound Libraries

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large libraries of related small molecules for applications such as drug discovery. nih.gov The core principle of SPOS involves attaching a starting material to an insoluble solid support (resin), performing a series of chemical reactions on the resin-bound substrate, and finally cleaving the desired final product from the support. nih.gov

This methodology has been successfully applied to the synthesis of libraries of related heterocyclic compounds, such as 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones. nih.gov A similar multi-step approach can be adapted for the parallel synthesis of this compound libraries. The general sequence involves:

Coupling: An appropriate starting material, such as an Fmoc-protected amino acid, is coupled to a resin-bound template.

Deprotection: The protecting group (e.g., Fmoc) is removed to expose a reactive functional group, such as a free amine.

Cyclization: The resin-bound intermediate is treated with a reagent that induces intramolecular cyclization to form the imidazolidin-4-one ring.

Cleavage: The final product is cleaved from the solid support and isolated. nih.gov

This technique allows for the systematic variation of different substituents on the imidazolidin-4-one core by using a diverse set of building blocks (e.g., different amino acids and other reagents) in the synthetic sequence, leading to the efficient production of a library of compounds. nih.gov

| Step | Description | Purpose |

| 1. Attachment to Resin | A starting material is covalently linked to a solid polymer bead. | To facilitate purification by simple filtration and washing. |

| 2. Sequential Reactions | Chemical transformations (e.g., coupling, deprotection) are performed on the resin-bound substrate. | To build the molecular structure step-by-step. |

| 3. Intramolecular Cyclization | A reagent is added to trigger the formation of the heterocyclic ring. | To form the core imidazolidin-4-one scaffold. |

| 4. Cleavage from Resin | The completed molecule is chemically cleaved from the solid support. | To isolate the final, purified product. |

Advanced Spectroscopic and Structural Elucidation of 1 Benzylimidazolidin 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 1-benzylimidazolidin-4-one derivatives. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

High-resolution ¹H and ¹³C NMR spectroscopy are the primary methods for the initial structural verification of this compound. The proton (¹H) NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The carbon-¹³ (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.

For a typical this compound structure, the ¹H NMR spectrum would exhibit distinct signals for the protons of the benzyl (B1604629) group and the imidazolidinone ring. The aromatic protons of the benzyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom are expected to show a singlet or an AB quartet around 4.5 ppm. The two methylene groups of the imidazolidinone ring would present as distinct signals, often multiplets, in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the imidazolidinone ring is characteristically found downfield, typically above 170 ppm. The carbons of the aromatic ring appear in the 127-138 ppm region, while the benzylic carbon and the two sp³ hybridized carbons of the imidazolidinone ring resonate at higher fields.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound System

| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

| C=O (Position 4) | - | ~172 |

| CH₂ (Position 5) | ~3.4 (t) | ~48 |

| CH₂ (Position 2) | ~3.9 (t) | ~45 |

| N-CH₂-Ph | ~4.5 (s) | ~50 |

| Phenyl C (quaternary) | - | ~137 |

| Phenyl C-H (ortho) | ~7.3 (m) | ~128 |

| Phenyl C-H (meta) | ~7.4 (m) | ~129 |

| Phenyl C-H (para) | ~7.3 (m) | ~127 |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent, concentration, and specific substitution on the core structure. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.

For more complex derivatives or to unambiguously assign all signals, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a complete picture of the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For a this compound derivative, COSY would show correlations between the adjacent methylene protons within the imidazolidinone ring, helping to trace the connectivity of this five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the assignments of their attached protons. For example, the proton signal at ~4.5 ppm would show a cross-peak with the carbon signal at ~50 ppm, confirming their direct bond in the N-CH₂-Ph group.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. ajchem-a.comresearchcommons.org These methods are complementary and are used to confirm the presence of key structural features in this compound derivatives.

The most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group in the imidazolidinone ring, typically observed in the region of 1680-1720 cm⁻¹. Other characteristic vibrations include the N-H bending (if present at position 3), C-N stretching, and the aromatic C-H and C=C stretching vibrations from the benzyl group.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching of the aromatic ring is often a strong feature in the Raman spectrum.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (FT-IR) |

| C=O (Amide) | Stretching | 1680 - 1720 | Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic, CH₂) | Stretching | 2850 - 2960 | Medium |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Weak |

| C-N | Stretching | 1100 - 1300 | Medium |

| C-H (Aromatic) | Out-of-plane Bending | 690 - 900 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) can be used.

The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound. The fragmentation pattern is particularly informative for structural elucidation. A characteristic and often dominant fragmentation pathway for N-benzyl compounds involves the cleavage of the benzylic C-N bond. core.ac.uk This results in the formation of a stable benzyl cation or, more commonly, a tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91. This is a hallmark feature in the mass spectra of such compounds. Further fragmentation of the imidazolidinone ring can also occur, providing additional structural information.

Interactive Table: Expected Mass Spectrometry Fragments for this compound (Molecular Weight: 176.22 g/mol )

| m/z Value | Proposed Fragment Ion | Description |

| 177 | [M+H]⁺ | Protonated molecular ion |

| 176 | [M]⁺˙ | Molecular ion |

| 91 | [C₇H₇]⁺ | Tropylium ion (from cleavage of the benzyl group) |

| 85 | [M - C₇H₇]⁺ | Imidazolidin-4-one (B167674) radical cation |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation of this compound Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov It provides precise information on bond lengths, bond angles, torsion angles, and the absolute configuration of chiral centers. For derivatives of this compound, single-crystal X-ray diffraction analysis can reveal the conformation of the five-membered imidazolidinone ring, which is typically non-planar. nih.govnih.gov

Studies on similar imidazolidinone structures have shown that the ring often adopts an "envelope" conformation, where one atom is out of the plane of the other four. nih.gov The analysis also elucidates the orientation of the benzyl substituent relative to the heterocyclic ring. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (if applicable) and van der Waals forces that stabilize the crystal structure.

Interactive Table: Representative Crystallographic Data for an Imidazolidin-4-one Derivative

| Parameter | Description | Typical Value/Information |

| Crystal System | The symmetry of the unit cell | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry elements of the crystal | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Defines the size and shape of the unit cell |

| Z | Number of molecules per unit cell | e.g., 4 |

| Ring Conformation | The 3D shape of the imidazolidinone ring | Typically an envelope conformation |

| Intermolecular | Non-covalent interactions holding the crystal | van der Waals interactions, potential C-H···O hydrogen bonds |

Computational Chemistry and Theoretical Investigations of 1 Benzylimidazolidin 4 One Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for organic molecules due to its balance of accuracy and computational efficiency. It is widely used to investigate the properties of imidazolidin-4-one (B167674) derivatives. nih.govnih.gov Calculations are often performed using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) to optimize molecular geometries and predict electronic and spectroscopic properties. nih.govdergipark.org.trresearchgate.net

DFT calculations are employed to explore the electronic landscape of the 1-benzylimidazolidin-4-one moiety. Key aspects of these studies include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. researchgate.netindexcopernicus.com A smaller energy gap generally implies higher reactivity.

These calculations help in identifying the most probable sites for nucleophilic and electrophilic attacks, providing a theoretical basis for understanding the molecule's reaction mechanisms. nih.gov Reactivity descriptors derived from DFT, such as chemical hardness, softness, and electrophilicity index, further quantify the reactive nature of the this compound scaffold. dergipark.org.tr Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electron-rich and electron-deficient regions within the molecule, which are critical for intermolecular interactions. indexcopernicus.com

The biological activity of flexible molecules like this compound is heavily dependent on their three-dimensional conformation. Computational methods are essential for exploring the complex conformational landscape of these derivatives. DFT calculations have been used to analyze the rotation around the PhCH₂–CH bond in 5-benzylimidazolidin-4-one systems. ethz.ch

Initial studies using the B3LYP functional identified several low-energy conformers. For a benzyl-trimethyl-imidazolidinone derivative, surprising results indicated that a staggered conformer with the phenyl group positioned over the heterocyclic ring was the most stable. ethz.ch Another energy-minimum conformation with an eclipsed PhCH₂–CH bond was found to be only slightly higher in energy (1.3 kcal/mol above the global minimum), challenging classical conformational assumptions. ethz.ch

Further investigations highlighted the critical role of London dispersion forces in accurately determining the relative stability of these conformers. Standard DFT methods like B3LYP may not fully account for these weak intramolecular forces. ethz.ch The use of dispersion-corrected DFT (DFT-D) methods has been recommended to provide a more accurate description of the conformational preferences, confirming the small energy differences between staggered conformers. ethz.ch The potential energy profile for the PhCH₂–CH bond rotation can reveal peculiar plateaus, suggesting a delicate balance between stacking interactions, steric repulsion, and the energetic cost of eclipsing bonds. ethz.ch

| Conformer of a Benzyl-trimethyl-imidazolidinone Derivative | Description | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| A | Staggered, Phenyl group over the heterocycle | 0.0 (Most Stable) | B3LYP/6-31G(d) |

| B | Staggered, Phenyl group over the π-system | Higher than A | B3LYP/6-31G(d) |

| C | Eclipsed PhCH₂–CH bond | +1.3 | B3LYP/6-31G(d) |

| D | Staggered, Phenyl group next to carbonyl oxygen | Least Stable | B3LYP/6-31G(d) |

Quantum chemical calculations are a valuable tool for predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. DFT methods can be used to calculate NMR chemical shifts (δ) for this compound analogues. researchgate.netresearchgate.net The process typically involves optimizing the molecular geometry and then calculating the magnetic shielding tensors using a method like the Gauge-Independent Atomic Orbital (GIAO) approach.

The calculated chemical shieldings (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net Comparing the simulated spectra with experimental data helps to confirm the proposed molecular structures and can provide detailed insights into the electronic environment of the nuclei. researchgate.netajchem-a.com These simulations are particularly useful for assigning complex spectra and understanding how structural or conformational changes influence the chemical shifts. nih.gov

Molecular Dynamics and Simulation Studies of this compound Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into the stability of ligand-protein complexes. arxiv.org For derivatives of the this compound scaffold, MD simulations have been used to supplement findings from molecular docking. researchgate.netnih.gov After docking a ligand into a protein's active site, an MD simulation can be run for several nanoseconds to assess whether the binding pose is stable. mdpi.comnih.gov

These simulations monitor the trajectories of all atoms in the system, allowing for the analysis of parameters like root-mean-square deviation (RMSD) to evaluate the stability of the protein-ligand complex. mdpi.com MD studies can reveal how the ligand and protein adapt to each other's presence and can provide a more realistic picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, in a simulated physiological environment. researchgate.netnih.gov For imidazolidin-4-one derivatives targeting bacterial proteins, MD simulations have supported docking hypotheses and helped explain the structure-activity relationships observed in biological assays. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsr.comsysrevpharm.org This method is widely applied in drug design to predict the activity of new molecules and to optimize lead compounds. frontiersin.org For analogues of imidazolidin-4-one and structurally related thiazolidin-4-ones, 2D and 3D-QSAR models have been developed. nih.govstmjournals.innih.gov

The process involves calculating a set of molecular descriptors for each compound in a series. nih.gov These descriptors quantify various physicochemical properties, including:

Hydrophobicity parameters (e.g., log P)

Electronic parameters (e.g., Hammett constants, dipole moment, atomic charges) stmjournals.inyoutube.com

Steric parameters (e.g., Taft's steric factor, molecular volume) youtube.com

Topological indices

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are then used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., IC₅₀ values). sysrevpharm.orgfrontiersin.org The resulting QSAR equation can identify which properties are most influential for activity, guiding the design of more potent this compound analogues. nih.govnih.gov

| QSAR Descriptor Type | Examples | Relevance to Biological Activity |

|---|---|---|

| Electronic | Heat of Formation, Dipole Energy, EstateVSA | Influences drug-receptor electrostatic interactions. stmjournals.innih.gov |

| Steric / Topological | Principal Moment of Inertia (PMI), SpMAD_Dzs | Relates to the size and shape of the molecule, affecting its fit into the binding site. stmjournals.innih.gov |

| Lipophilicity | MLFER_S (LogP) | Governs the molecule's ability to cross biological membranes. nih.govyoutube.com |

Molecular Docking and Protein-Ligand Interaction Studies Involving the this compound Scaffold

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. globalresearchonline.netnih.gov This method is crucial for understanding the mechanism of action of bioactive molecules and for structure-based drug design. nih.gov The this compound scaffold and its derivatives have been the subject of docking studies to elucidate their interactions with various biological targets. researchgate.netnih.gov

In these studies, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The imidazolidin-4-one derivative is then placed into the active site of the protein using a docking algorithm, which samples numerous possible conformations and orientations. journaljpri.com The resulting poses are scored based on their binding energy, which estimates the affinity of the ligand for the protein. nih.gov

Analysis of the best-scoring poses reveals key protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov For example, docking studies of imidazolidin-4-one derivatives designed as chemosensitizers for MRSA suggested that their most probable mechanism of action involves interaction with the MecR1 protein. researchgate.netnih.gov These computational insights are invaluable for explaining observed biological activities and for guiding the rational design of new analogues with improved binding affinity and selectivity. nih.gov

Future Directions and Emerging Research Avenues for 1 Benzylimidazolidin 4 One

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

The advancement of 1-benzylimidazolidin-4-one as a privileged scaffold in drug discovery is contingent upon the development of efficient and sustainable synthetic routes. Traditional multi-step syntheses can be time-consuming, costly, and generate significant chemical waste. Future efforts will likely focus on modern synthetic strategies that prioritize atom economy, energy efficiency, and environmental compatibility.

Key areas of development include:

Multi-Component Reactions (MCRs): One-pot MCRs, which involve the reaction of three or more starting materials in a single step, are a powerful tool for rapidly generating molecular diversity. researchgate.net The application of MCRs to the synthesis of 1,3-thiazolidin-4-ones has been reported, and similar strategies could be adapted for this compound. researchgate.netresearchgate.net This approach would allow for the efficient creation of large libraries of derivatives for biological screening.

Green Catalysis: The use of environmentally benign catalysts, such as biocatalysts (e.g., Saccharomyces cerevisiae) or nano-catalysts, can significantly improve the sustainability of synthetic processes. researchgate.net Research into novel catalytic systems that can facilitate the cyclization and functionalization of the imidazolidin-4-one (B167674) ring under mild conditions is a critical future direction.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The integration of flow chemistry for the synthesis of this compound could streamline production and enable on-demand synthesis of specific derivatives.

Table 1: Comparison of Synthetic Methodologies for Heterocyclic Scaffolds

| Methodology | Traditional Approach (Two-Step) | Potential Novel Approach (MCR) | Key Advantages of Novel Approach |

|---|---|---|---|

| Description | Stepwise formation of an intermediate (e.g., Schiff base) followed by cyclization. | One-pot condensation of an amine, a carbonyl compound, and an amino acid derivative. | Reduced reaction time, simplified purification, higher atom economy, operational simplicity. researchgate.net |

| Catalysts | Often requires stoichiometric amounts of acid or base catalysts. | Can utilize recoverable and environmentally friendly catalysts like nano-CoFe2O4. researchgate.net | Lower environmental impact, catalyst reusability. |

| Solvents | Often relies on volatile and toxic organic solvents. | Can be adapted for greener solvents or solvent-free conditions. | Improved safety and sustainability profile. |

| Yields | Variable, often with losses at each step. | Generally provides good to excellent yields. researchgate.net | Increased overall efficiency. |

Advanced Mechanistic Elucidation of Biological Activities and Structure-Function Relationships

A fundamental understanding of how this compound derivatives interact with biological systems is crucial for rational drug design. While broad biological activities like antimicrobial or antioxidant effects have been noted for similar heterocyclic structures, detailed mechanistic insights are often lacking. ajchem-a.comajchem-a.comresearchcommons.org

Future research should prioritize:

Target Identification and Validation: Employing techniques such as chemical proteomics, affinity chromatography, and computational target prediction to identify the specific proteins or enzymes that derivatives of this compound interact with. For related thiazolidin-4-one scaffolds, targets such as DNA gyrase and various kinases have been identified as crucial for their biological effects. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold is necessary to delineate the structural requirements for specific biological activities. This involves synthesizing analogs with variations at the benzyl (B1604629) group, the imidazolidinone ring, and other potential substitution points. Comprehensive SAR studies on related thiazolidin-4-ones have highlighted how specific functional groups, such as halogen substitutions, can enhance antimycobacterial activity. nih.gov

Biophysical and Structural Biology Techniques: Using methods like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of this compound derivatives bound to their biological targets. This provides invaluable information about the key molecular interactions driving efficacy and selectivity, guiding further optimization.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it more efficient and cost-effective. mednexus.org These computational tools can be powerfully applied to the study of this compound.

Key applications include:

Predictive Modeling: ML models, such as graph neural networks, can be trained on existing chemical data to predict the physicochemical properties, biological activities, and ADME (absorption, distribution, metabolism, and excretion) profiles of novel this compound derivatives before they are synthesized. astrazeneca.comkeystonesymposia.org This allows researchers to prioritize the most promising candidates, saving time and resources. keystonesymposia.org

De Novo Drug Design: Generative AI models can design entirely new this compound-based molecules with desired properties. By learning the underlying relationships between chemical structure and biological function, these models can explore a vast chemical space to propose innovative structures that human chemists might not have conceived. nih.gov

Target Repurposing: AI algorithms can analyze vast biological and chemical datasets to identify potential new therapeutic uses for existing this compound derivatives, a strategy known as drug repurposing. mednexus.orgf1000research.com This can significantly shorten the development timeline as the initial synthesis and characterization have already been completed.

Exploration of New Therapeutic Areas and Biological Targets for this compound Derivatives

The structural versatility of the imidazolidin-4-one core suggests that its derivatives could be active against a wide range of diseases. While initial studies on related compounds have focused on areas like antimicrobial and antioxidant activity, there is significant potential to expand into other therapeutic domains. ajchem-a.comresearchcommons.org The broad-spectrum pharmacological activities of the related thiazolidin-4-one scaffold, including anticancer, anti-inflammatory, and antitubercular effects, provide a roadmap for future investigations. nih.govnih.gov

Promising new areas for exploration include:

Oncology: Many heterocyclic compounds are the basis for anticancer drugs. Derivatives of this compound could be screened against various cancer cell lines and investigated for their ability to inhibit key cancer-related targets like protein kinases or cell cycle regulators.

Neurodegenerative Diseases: Given the ability of small molecules to cross the blood-brain barrier, there is potential for developing this compound derivatives for diseases like Alzheimer's or Parkinson's. Research could focus on targets such as enzymes involved in amyloid-beta production or protein aggregation.

Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new anti-infective agents. researchgate.net Building on the known antimicrobial properties of similar heterocycles, novel this compound derivatives can be designed to target resistant bacterial or fungal strains. ajchem-a.comjohnshopkins.edu Studies on thiazolidin-4-ones have shown promise against Mycobacterium tuberculosis, suggesting a potential avenue for antitubercular drug discovery. nih.govnih.gov

Table 2: Potential Therapeutic Areas for this compound Derivatives Based on Activities of Related Scaffolds

| Therapeutic Area | Observed Activity in Related Scaffolds (e.g., Thiazolidin-4-ones) | Potential Biological Targets | Reference |

|---|---|---|---|

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria. | DNA Gyrase, Dihydrofolate Reductase (DHFR) | johnshopkins.edumdpi.com |

| Antitubercular | Potent activity against Mycobacterium tuberculosis strains. | InhA, MmpL3 | nih.govnih.gov |

| Anticancer | Inhibition of various human cancer cell lines (e.g., breast, liver). | Receptor Tyrosine Kinases, Cell Cycle Proteins | nih.gov |

| Antidiabetic | Agonistic activity at PPARγ. | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | nih.gov |

| Anti-inflammatory | Inhibition of inflammatory pathways. | Cyclooxygenase (COX), Lipoxygenase (LOX) | nih.govnih.gov |

| Antioxidant | Scavenging of free radicals and inhibition of lipid peroxidation. | Not target-specific; based on chemical properties. | ajchem-a.comajchem-a.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzylimidazolidin-4-one, and what critical steps ensure reproducibility?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation between benzylamine derivatives and carbonyl precursors under controlled conditions. Key steps include the use of protective groups (e.g., isopropylidene or cinnamylidene) to stabilize intermediates and prevent side reactions. For example, X-ray crystallography confirms the stereochemical outcome of intermediates, ensuring structural fidelity . Prior hazard analysis and risk assessment are critical, including guidelines from Prudent Practices in the Laboratory for handling reactive intermediates .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications: wear gloves, eye protection, and respiratory equipment to mitigate skin/eye irritation (H315, H319) and respiratory risks (H335) . Use fume hoods for reactions generating volatile byproducts. Emergency procedures include rinsing exposed skin/eyes with water and avoiding inhalation via proper ventilation .

Q. How is the crystallographic structure of this compound derivatives validated?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, SC-XRD of 1-Benzyl-2,5-diphenyl-3-tosylimidazolidin-4-one revealed staggered or eclipsed conformations of the benzyl group, critical for understanding steric interactions . Data refinement using software like SHELX ensures accuracy in bond lengths and angles .

Advanced Research Questions

Q. How do conformational dynamics of this compound derivatives impact their organocatalytic performance?

- Methodological Answer : Conformational analysis via SC-XRD and DFT calculations (e.g., B3LYP/def2-TZVP) identifies three staggered conformers (A, B, C) with energy differences ≤2 kcal/mol. The "windshield-wiper" rotation of the benzyl group influences dispersion interactions between the aromatic ring and cis-substituents, which are critical for enantioselectivity in Diels-Alder reactions . Dispersion-corrected DFT (e.g., D4 method) quantifies these interactions, guiding catalyst design .

Q. What methodologies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies using in vitro assays (e.g., kinase inhibition) paired with computational docking (AutoDock Vina) clarify discrepancies. For example, conflicting IC50 values may arise from variations in assay conditions (pH, solvent). Meta-analysis of data across studies, as outlined in qualitative research frameworks, identifies confounding variables .

Q. How can dispersion interactions in this compound derivatives be experimentally and computationally characterized?

- Methodological Answer : SC-XRD structures (e.g., 5-benzyl-1-cinnamylidene derivatives) reveal intramolecular contacts between the benzyl ring and alkyl/aryl substituents. DFT-D4 calculations with large basis sets (def2-QZVP) model dispersion energies, showing stabilization of conformer A by ~1.5 kcal/mol compared to B . Experimental validation via variable-temperature NMR monitors rotational barriers, confirming near-free rotation at ambient conditions .

Q. What strategies optimize the enantiomeric excess (ee) of this compound-catalyzed reactions?

- Methodological Answer : Chiral auxiliaries (e.g., 2-phenylacetyl groups) and steric tuning of the C(2) substituent enhance ee. For example, bulky groups (e.g., tosyl) restrict benzyl rotation, favoring a single transition state. Kinetic studies (Eyring analysis) correlate activation parameters with ee, while HPLC (Chiralpak columns) quantifies enantiomer ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。